7-Bromo-4-fluoroisoquinolin-1(2H)-one is an organic compound characterized by its unique bicyclic structure, which features both bromine and fluorine substituents. Its molecular formula is C₉H₅BrFNO, and it has a molecular weight of approximately 242.05 g/mol. The presence of these halogen atoms significantly influences the compound's chemical reactivity and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.
Research indicates that 7-Bromo-4-fluoroisoquinolin-1(2H)-one exhibits significant biological activities. Notably, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential applications in drug development, especially for compounds that require modulation of metabolic pathways. Additionally, compounds with similar structures have demonstrated antimicrobial and anticancer properties, indicating that 7-Bromo-4-fluoroisoquinolin-1(2H)-one may possess similar bioactivity .
The synthesis of 7-Bromo-4-fluoroisoquinolin-1(2H)-one typically involves the following steps:
These methods can be optimized for higher yields and purity in industrial production settings.
7-Bromo-4-fluoroisoquinolin-1(2H)-one has various applications across multiple fields:
Interaction studies involving 7-Bromo-4-fluoroisoquinolin-1(2H)-one focus on its effects on various biological systems. As an inhibitor of cytochrome P450 enzymes, it may interact with other drugs metabolized by these enzymes, potentially leading to drug-drug interactions. Further studies are necessary to elucidate its pharmacokinetic profile and safety in biological systems .
Several compounds share structural similarities with 7-Bromo-4-fluoroisoquinolin-1(2H)-one. Here are notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
4-Bromo-6-fluoroisoquinolin-1(2H)-one | C₉H₅BrFNO | 0.80 |
4-Bromo-2-methylisoquinolin-1(2H)-one | C₉H₈BrN | 0.88 |
4-Bromo-7-chloroisoquinolin-1(2H)-one | C₉H₅BrClNO | 0.78 |
7-Bromo-4-fluoroisoquinolin-1(2H)-one | C₉H₅BrFNO | 0.84 |
The uniqueness of 7-Bromo-4-fluoroisoquinolin-1(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms allows for selective reactions and the formation of diverse derivatives, making it a valuable compound for further research .